molecular formula C10H9N3O2 B6517762 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 334017-21-9

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B6517762
CAS No.: 334017-21-9
M. Wt: 203.20 g/mol
InChI Key: LQTJXHCOODAVLD-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a pyridin-2-yl moiety at position 5, and a carboxylic acid group at position 3. This structure confers unique physicochemical properties, making it a valuable scaffold in medicinal chemistry. For instance, it has been utilized in the synthesis of preclinical candidates like DNDI-6148, a benzoxaborole derivative evaluated for visceral leishmaniasis treatment . The compound’s synthesis typically involves hydrolysis of pyrazolecarboxylate precursors under basic conditions, followed by acidification and purification .

Properties

IUPAC Name

1-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(6-8(12-13)10(14)15)7-4-2-3-5-11-7/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTJXHCOODAVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce various substituted pyrazole or pyridine derivatives.

Scientific Research Applications

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolecarboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid Pyridin-2-yl (C₅), methyl (C₁), COOH (C₃) C₁₀H₉N₃O₂ 203.20 Antiparasitic agents (e.g., DNDI-6148 precursor); moderate yield (25%) in amide coupling reactions
1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid Pyridin-2-yl (C₃), methyl (C₁), COOH (C₅) C₁₀H₉N₃O₂ 203.20 Isomeric analog with lower synthetic yield (8%); reduced biological activity in SAR studies
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid Cl, CF₃ (pyridine), COOH (C₃) C₁₀H₆ClF₃N₃O₂ 295.62 Enhanced lipophilicity; potential agrochemical applications
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl (C₁), methyl (C₅), COOH (C₃) C₁₁H₁₀N₂O₂ 202.21 Structural similarity (0.81); used in coordination chemistry as tridentate ligands
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CF₃ (C₅), methyl (C₁), COOH (C₃) C₆H₅F₃N₂O₂ 194.11 High metabolic stability; applications in material science

Key Research Findings

Substituent Positioning :

  • The position of the pyridin-2-yl group significantly impacts biological activity. In DNDI-6148 , the 5-pyridin-2-yl isomer (compound 21 ) showed superior antiparasitic activity compared to the 3-pyridin-2-yl analog (compound 20 ), likely due to optimized steric interactions with target enzymes .
  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance metabolic stability but may reduce aqueous solubility. For example, 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid exhibits increased lipophilicity (logP ~2.5) compared to unsubstituted analogs .

Synthetic Challenges: Isomer formation during synthesis (e.g., 3- vs. 5-pyridin-2-yl derivatives) can lead to low yields due to competing reaction pathways. Acid-catalyzed cyclization of furandione precursors with 2-hydrazinopyridine favors pyrazolecarboxylic acids over pyridazinones, but steric hindrance from the pyridine ring complicates further functionalization .

Biological and Industrial Applications :

  • Agrochemicals : Chloro- and trifluoromethyl-substituted derivatives are explored as herbicides and insecticides due to their resistance to enzymatic degradation .
  • Coordination Chemistry : Carboxylic acid groups enable chelation with metal ions, as seen in 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid’s use in synthesizing tridentate ligands .

Structural-Activity Relationship (SAR) Insights

  • Pyridine Position : Pyridin-2-yl at position 5 improves target binding in antiparasitic agents, while position 3 analogs show reduced efficacy .
  • Electron-Withdrawing Groups: CF₃ and NO₂ substituents increase acidity (pKa ~3.5–4.0), enhancing reactivity in nucleophilic acyl substitutions .
  • Steric Effects : Bulky substituents (e.g., cyclopentyl) at position 1 hinder crystallization but improve thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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